2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 2,3-dihydrobenzo [1,4]dioxin moiety, which is a structural feature found in some biologically active molecules1.
Synthesis Analysis
While there’s no specific synthesis route for the compound, one of its components, 2,3-dihydrobenzo [b] [1,4]dioxin-5-amine, can be synthesized from 2,3-dihydroxybenzoic acid via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis and salification2.
Molecular Structure Analysis
Unfortunately, I couldn’t find any specific information about the molecular structure of the compound.Chemical Reactions Analysis
There’s no specific information available about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available.Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Novel Synthesis Approaches : Research has focused on the design and synthesis of various heterocyclic compounds, including those derived from acetamide precursors, to explore their potential applications. For example, studies have investigated the synthesis of compounds with anticancer activities through the modification of the pyrimidine ring or the incorporation of aryloxy groups to enhance biological activity (Al-Sanea et al., 2020).
- Coordination Complexes and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and evaluated for their antioxidant activity, demonstrating significant potential in biomedical applications (Chkirate et al., 2019).
Biological Activities and Applications
- Anticancer and Antitumor Potential : Various derivatives have been synthesized and evaluated for their anticancer and antitumor activities, showing promise in the development of new therapeutic agents. For instance, certain compounds have shown appreciable cancer cell growth inhibition in vitro against various cancer cell lines (Al-Sanea et al., 2020); (Shams et al., 2010).
- Antimicrobial Activities : The synthesis and characterization of novel thiazole derivatives incorporating pyrazole moieties have demonstrated significant antimicrobial activities against a range of bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance (Saravanan et al., 2010).
Safety And Hazards
There’s no specific safety and hazard information available for this compound.
Future Directions
Given the lack of information about this compound, future research could focus on its synthesis, characterization, and potential applications in various fields.
Please note that this information is based on the limited data available and might not be entirely accurate for the specific compound you’re asking about. For a comprehensive analysis, more detailed studies would be needed.
properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-5-2-14(3-6-16)23-19(25)13-30-20-21(26)24(9-8-22-20)15-4-7-17-18(12-15)29-11-10-28-17/h2-9,12H,10-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGHRIUSKTPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.